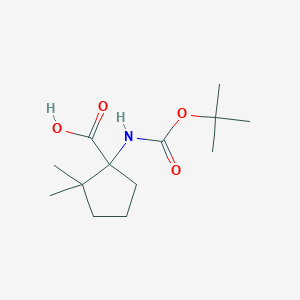

![molecular formula C15H21N B2472578 2-[(2-Cyclopropylphenyl)methyl]piperidine CAS No. 2169151-02-2](/img/structure/B2472578.png)

2-[(2-Cyclopropylphenyl)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Cyclopropylphenyl)methyl]piperidine is a chemical compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique chemical structure, which makes it an interesting subject for scientific research. In

Scientific Research Applications

Analytical Characterization

In a study focusing on psychoactive arylcyclohexylamines, a substance structurally related to "2-[(2-Cyclopropylphenyl)methyl]piperidine" was characterized using various analytical techniques. This involved methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance, highlighting the importance of analytical chemistry in identifying and characterizing novel compounds (De Paoli et al., 2013).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related compounds, where the piperidine structure plays a crucial role. For example, a study reported the synthesis of novel bioactive heterocycles that include a piperidine moiety, emphasizing the significance of piperidine derivatives in pharmaceutical chemistry (Thimmegowda et al., 2009).

Drug Development and Medicinal Chemistry

Piperidine derivatives, such as "2-[(2-Cyclopropylphenyl)methyl]piperidine," have applications in drug development. For instance, studies have explored the synthesis of piperidine-based compounds for their potential use as antimycobacterial agents (Kumar et al., 2008). Another research demonstrated the synthesis of piperidine compounds for their potential anti-inflammatory and immunosuppressive effects (Takeiri et al., 2011).

Biological and Pharmacological Studies

The effects of piperidine and its derivatives on biological systems have been a subject of study. For example, a paper discussed the distribution of piperidine in the brain and its potential significance in behavior, indicating the relevance of such compounds in neuropsychiatric research (Abood et al., 1961).

Mechanism of Action

Target of Action

It is known that piperidine derivatives often play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives, such as the benzyl-piperidine group, are often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

Piperidine derivatives are known to regulate multiple signaling molecules and pathways . For instance, piperine, a piperidine derivative, has been shown to regulate the Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota signaling pathways .

Pharmacokinetics

It is known that piperine, a piperidine derivative, enhances the bioavailability of curcumin by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (ugt) and sulfotransferase (sult) .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities . For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

properties

IUPAC Name |

2-[(2-cyclopropylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXUPQOJTMDJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Cyclopropylphenyl)methyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)

![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)

![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)